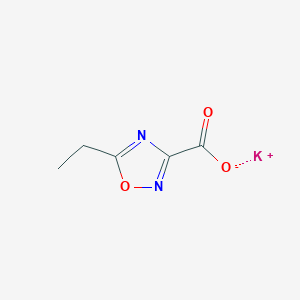

5-Etil-1,2,4-oxadiazol-3-carboxilato de potasio

Descripción general

Descripción

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate (K-EODC) is an organic compound that has been used in a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of organic compounds, and as an inhibitor for enzymatic reactions. K-EODC is a member of the oxadiazole family, which is a group of compounds known for their ability to form strong hydrogen bonds and exhibit high solubility in organic solvents. K-EODC has several unique properties that make it an attractive choice for a variety of applications.

Aplicaciones Científicas De Investigación

Medicina

Los 1,3,4-oxadiazoles, incluyendo el 5-Etil-1,2,4-oxadiazol-3-carboxilato de potasio, se han utilizado en medicina para el tratamiento de diversas enfermedades . Se ha demostrado que exhiben propiedades antibacterianas, antivirales, hipotensoras, antifúngicas, antineoplásicas, anticancerígenas, antioxidantes, antiinflamatorias y analgésicas .

Agricultura

En agricultura, los 1,3,4-oxadiazoles pueden actuar como agentes de protección de plantas debido a su actividad herbicida, insecticida y fungicida . Juegan un papel clave en la lucha contra las enfermedades que afectan a las plantas .

Actividad Antimicrobiana

Se ha encontrado que los 1,3,4-oxadiazoles son prometedores agentes antimicrobianos . Se han aplicado en el tratamiento de diferentes tipos de infecciones fúngicas .

Agentes Antiinfecciosos

Los 1,2,4-oxadiazoles se han sintetizado como agentes antiinfecciosos que tienen actividades antibacterianas, antivirales y antileishmaniales .

Investigación del Cáncer

Los 1,3,4-oxadiazoles se han estudiado por su potencial anticancerígeno. Se ha encontrado que inhiben objetivos biológicos específicos del cáncer, como la inhibición de la actividad de la telomerasa, HDAC, la timidilato sintasa y la enzima timidina fosforilasa .

Descubrimiento de Medicamentos

Los 1,3,4-oxadiazoles tienen una gran cantidad de aplicaciones en varias áreas científicas, incluida la industria farmacéutica y el descubrimiento de medicamentos . Se consideran importantes andamios heterocíclicos en el desarrollo de nuevos fármacos .

Mecanismo De Acción

- Its mechanism of action may involve alterations in baroreflex sensitivity, hormone sensitivity in vascular smooth muscle, and sympathetic nervous system cells .

- However, we can speculate that A10 might impact pathways related to bacterial virulence, two-component regulation systems, flagellar assembly, bacterial secretion, quorum sensing, ABC transporters, and bacterial chemotaxis .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Análisis Bioquímico

Biochemical Properties

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound can act as a ligand, binding to specific active sites on enzymes and altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .

Cellular Effects

The effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can affect cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

At the molecular level, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate exerts its effects through various mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate in animal models vary with different dosages. At low doses, this compound may have minimal or beneficial effects, such as enhancing metabolic activity or improving cell signaling. At high doses, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

Potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can influence metabolic flux by modulating the activity of enzymes involved in key pathways, such as glycolysis and the citric acid cycle. Additionally, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate can affect metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate are crucial for its effective action in biochemical processes .

Subcellular Localization

The subcellular localization of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. Understanding the subcellular localization of potassium 5-ethyl-1,2,4-oxadiazole-3-carboxylate is essential for elucidating its precise role in cellular processes .

Propiedades

IUPAC Name |

potassium;5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3.K/c1-2-3-6-4(5(8)9)7-10-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQAQTVQHWDCFR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

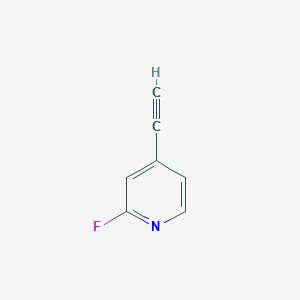

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)

![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)